4-Methylbenzenesulfonate

Description

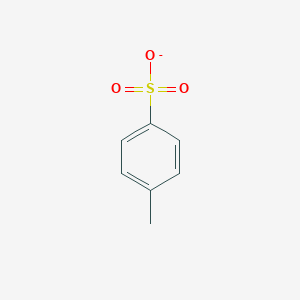

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXIMZWYDAKGHI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O3S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045075 | |

| Record name | Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16722-51-3 | |

| Record name | p-Toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16722-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Toluene sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016722513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-methylbenzenesulfonate esters, with a primary focus on methyl this compound (also known as methyl p-toluenesulfonate or methyl tosylate). This compound and its analogs are significant reagents in organic synthesis, particularly as methylating agents, and their presence as potential genotoxic impurities in active pharmaceutical ingredients (APIs) necessitates robust and sensitive analytical methods for their detection and quantification.[1][2]

Synthesis of this compound

The synthesis of this compound esters is typically achieved through two primary routes: the reaction of p-toluenesulfonyl chloride with an alcohol or the direct esterification of p-toluenesulfonic acid.

From p-Toluenesulfonyl Chloride and Methanol (B129727)

This is a widely used method for preparing methyl p-toluenesulfonate.[3][4] The reaction involves the nucleophilic attack of methanol on the electrophilic sulfur atom of p-toluenesulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Workflow:

Caption: Workflow for the synthesis of methyl this compound from p-toluenesulfonyl chloride.

Experimental Protocol:

A common procedure involves dissolving p-toluenesulfonyl chloride in a suitable solvent like benzene (B151609) and mixing it with methanol.[3][5] A solution of sodium hydroxide (B78521) is then added dropwise while maintaining the temperature below 25 °C.[3][4] After the addition is complete and the reaction mixture is stirred for a period, the product is isolated through extraction, followed by washing with water and a dilute potassium carbonate solution. The final product is purified by distillation under reduced pressure.[4][5]

Esterification of p-Toluenesulfonic Acid

Another synthetic route is the direct esterification of p-toluenesulfonic acid with an alcohol, often using a catalyst.[6][7][8] This method is a classic example of Fischer esterification.

Reaction Mechanism:

Caption: Mechanism of Fischer esterification for the synthesis of methyl this compound.

Experimental Protocol:

In a typical procedure, p-toluenesulfonic acid is mixed with an excess of methanol.[9] The mixture is heated to reflux for several hours.[9] To drive the equilibrium towards the product, water formed during the reaction can be removed azeotropically. After the reaction is complete, the excess methanol is removed, and the product is isolated and purified.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide characteristic signals that confirm the molecular structure.

| ¹H NMR Data (CDCl₃) | |

| Assignment | Chemical Shift (δ, ppm) |

| Ar-CH ₃ | ~2.4 |

| S-O-CH ₃ | ~3.5 |

| Aromatic H | ~7.2-7.8 (two doublets) |

| ¹³C NMR Data (CDCl₃) | |

| Assignment | Chemical Shift (δ, ppm) |

| Ar-C H₃ | ~21.5 |

| S-O-C H₃ | ~52.2 |

| Aromatic C -H | ~127-130 |

| Aromatic C -S | ~136 |

| Aromatic C -CH₃ | ~144 |

| Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.[10] |

2. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule.

| IR Absorption Data | |

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | ~3030 |

| C-H (aliphatic) | ~2950 |

| C=C (aromatic) | ~1600, 1490 |

| S=O (asymmetric stretch) | ~1350 |

| S=O (symmetric stretch) | ~1170 |

| S-O-C stretch | ~1000-900 |

| Source: General IR correlation tables and spectral data.[10][11][12] |

3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Mass Spectrometry Data (Electron Ionization) | |

| Fragment (m/z) | Assignment |

| 186 | [M]⁺ (Molecular ion) |

| 155 | [M - OCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| Source: NIST Chemistry WebBook.[13] |

Chromatographic Characterization

Chromatographic methods are essential for assessing the purity of synthesized this compound and for its trace-level quantification, especially in pharmaceutical applications.

1. High-Performance Liquid Chromatography (HPLC):

HPLC with UV detection is a preferred method for the quantification of p-toluenesulfonate esters.[1][14] A reversed-phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[14]

2. Gas Chromatography (GC):

GC can also be used for the analysis of this compound esters, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).[2]

3. Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective technique for the determination of trace levels of p-toluenesulfonate esters in complex matrices like drug substances.[2][15]

Analytical Workflow for Purity and Trace Analysis:

Caption: General analytical workflow for the characterization and quantification of this compound.

Conclusion

The synthesis of this compound is well-established, with reliable protocols available for its preparation. Its characterization relies on a suite of modern analytical techniques that provide unambiguous structural confirmation and allow for sensitive quantification. For professionals in drug development, the ability to accurately detect and quantify trace levels of these compounds is of paramount importance due to their potential genotoxicity. The methods outlined in this guide provide a solid foundation for both the synthesis and the rigorous analytical control of this compound.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils [ajgreenchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [guidechem.com]

- 10. rsc.org [rsc.org]

- 11. Benzenesulfonic acid, 4-methyl- [webbook.nist.gov]

- 12. Benzenesulfonic acid, 4-methyl-, ethyl ester [webbook.nist.gov]

- 13. Benzenesulfonic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 14. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Physical and Chemical Properties of p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-toluenesulfonate anion, commonly known as tosylate (TsO⁻), is an organic sulfonate with the chemical formula CH₃C₆H₄SO₃⁻. It is the conjugate base of the strong organic acid, p-toluenesulfonic acid (p-TsOH).[1] The tosyl group (Ts), CH₃C₆H₄SO₂, is a versatile functional group in organic synthesis, primarily utilized for its exceptional properties as a leaving group.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of p-toluenesulfonate, its applications in organic synthesis and drug development, and detailed experimental protocols for its use.

Physical Properties of p-Toluenesulfonate and Related Compounds

The physical properties of p-toluenesulfonate are often reported for its corresponding acid or salts. The anion itself is a key component in numerous organic compounds. Below is a summary of the key physical data for p-toluenesulfonic acid and its common salts and esters.

| Property | p-Toluenesulfonic Acid (p-TsOH) | Sodium p-Toluenesulfonate (NaOTs) | Methyl p-Toluenesulfonate (MeOTs) | Ethyl p-Toluenesulfonate (EtOTs) |

| Molecular Formula | C₇H₈O₃S | C₇H₇NaO₃S | C₈H₁₀O₃S | C₉H₁₂O₃S |

| Molecular Weight ( g/mol ) | 172.20[1] | 194.18 | 186.23 | 200.25 |

| Appearance | White crystalline solid[1] | White crystalline solid | Colorless to white solid | Colorless to pale yellow liquid/solid |

| Melting Point (°C) | 106-107 (monohydrate)[4] | >300 | 25-28 | 32-34 |

| Boiling Point (°C) | 140 (at 20 mmHg) | Decomposes | 144-145 (at 5 mmHg) | 158-162 (at 10 mmHg) |

| Solubility | Soluble in water, alcohols, and other polar organic solvents.[5] | Soluble in water.[6] | Soluble in organic solvents. | Soluble in organic solvents. |

| pKa | -2.8 (in water)[7] | Not applicable | Not applicable | Not applicable |

Spectral Properties

The spectral data for the p-toluenesulfonate anion is fundamental for its identification and characterization in various compounds.

| Spectroscopy | p-Toluenesulfonate Anion (in a salt or ester) |

| ¹H NMR (ppm) | Aromatic protons typically appear as two doublets in the range of 7.2-7.9 ppm. The methyl protons appear as a singlet around 2.4 ppm.[4][8] |

| ¹³C NMR (ppm) | The aromatic carbons show signals between 125-145 ppm. The methyl carbon signal is typically around 21 ppm.[4][9] |

| FT-IR (cm⁻¹) | Characteristic strong absorptions for the sulfonate group (S=O stretching) are observed in the regions of 1350-1370 cm⁻¹ and 1165-1180 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present.[10][11] |

| Mass Spectrometry | The p-toluenesulfonate anion has a monoisotopic mass of 171.0119 m/z.[12] |

Chemical Properties and Reactivity

The chemical behavior of the p-toluenesulfonate anion is dominated by its remarkable stability, which makes it an excellent leaving group in nucleophilic substitution and elimination reactions.

Excellent Leaving Group

The tosylate anion is a superb leaving group due to the following reasons:

-

Stability: The negative charge on the tosylate anion is highly delocalized through resonance across the three oxygen atoms and the aromatic ring. This delocalization stabilizes the anion, making it a weak base and thus a good leaving group.[2]

-

Weak Basicity: As the conjugate base of a strong acid (p-TsOH, pKa ≈ -2.8), the tosylate anion is a very weak base.[7]

-

Versatility: Tosylates are stable under a wide range of reaction conditions, including acidic and basic media.

The reactivity of tosylates as leaving groups is generally greater than that of halides (except for iodide) and is comparable to other sulfonate esters like mesylates.[13]

Caption: Relative leaving group ability of tosylate compared to other common leaving groups.

Formation of Tosylates

Tosylates are typically synthesized from alcohols by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine. This conversion transforms a poor leaving group (hydroxyl) into an excellent one (tosylate).[14]

Caption: General reaction scheme for the formation of a tosylate from an alcohol.

Nucleophilic Substitution and Elimination Reactions

Once formed, alkyl tosylates are excellent substrates for both SN2 and E2 reactions. The tosylate group is readily displaced by a wide range of nucleophiles. It's important to note that side reactions, such as attack at the sulfur atom, can sometimes occur.[15]

Applications in Organic Synthesis and Drug Development

The unique properties of p-toluenesulfonate make it an indispensable tool in modern organic chemistry and pharmaceutical development.

-

Protecting Group: The tosyl group can be used to protect alcohols and amines from unwanted reactions during a multi-step synthesis.[16]

-

Catalyst: p-Toluenesulfonic acid is a strong, non-oxidizing organic acid that is solid and easy to handle, making it a popular catalyst for reactions such as esterification, acetal (B89532) formation, and dehydration.[7][17]

-

Pharmaceutical Synthesis: Tosylates are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[18]

-

Genotoxic Impurity: Alkyl p-toluenesulfonates are considered potential genotoxic impurities (PGIs) in drug substances, as they can alkylate DNA.[19] Therefore, their presence must be carefully monitored and controlled to very low levels.[19][20]

Experimental Protocols

General Procedure for Tosylation of an Alcohol

This protocol is a representative method for the conversion of an alcohol to a tosylate.

Materials:

-

Alcohol (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)

-

Pyridine or Triethylamine (TEA) (1.5-2.0 eq.)

-

Dichloromethane (DCM) as solvent

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

Procedure:

-

Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or TEA to the solution, followed by the catalytic amount of DMAP if used.

-

Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

Purify the crude product by recrystallization or column chromatography.[14][18][21]

References

- 1. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. Human Metabolome Database: Showing metabocard for p-Toluenesulfonic acid (HMDB0059933) [hmdb.ca]

- 6. preparation of sodium p-toluenesulfonate , Hive Methods Discourse [chemistry.mdma.ch]

- 7. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. p-Toluenesulfonic acid(104-15-4) 1H NMR [m.chemicalbook.com]

- 9. p-Toluenesulfonic acid(104-15-4) 13C NMR [m.chemicalbook.com]

- 10. cpacollege.org [cpacollege.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates | MDPI [mdpi.com]

- 16. preprints.org [preprints.org]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. oatext.com [oatext.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

4-Methylbenzenesulfonate CAS number and molecular structure

This technical guide provides a comprehensive overview of 4-methylbenzenesulfonate, with a primary focus on Methyl this compound, a key reagent in organic synthesis. The term "this compound" can refer to various salts and esters of 4-methylbenzenesulfonic acid (p-toluenesulfonic acid). For clarity, this document will center on the methyl ester, Methyl this compound (also known as methyl tosylate), due to its widespread use in research and industry. Information regarding the common salt, Sodium this compound, is also included for comparative purposes.

This guide is intended for researchers, scientists, and professionals in the field of drug development and other areas of chemical synthesis.

Compound Identification and Molecular Structure

Methyl this compound is an organic compound with the CAS number 80-48-8 .[1][2] It is the methyl ester of p-toluenesulfonic acid. The molecular structure consists of a benzene (B151609) ring substituted with a methyl group and a methylsulfonate group at the para (4) position.

Sodium this compound is the sodium salt of p-toluenesulfonic acid, with the CAS number 657-84-1 . It is a white, water-soluble solid.

The molecular structure of Methyl this compound is characterized by the presence of the tosyl group (CH₃C₆H₄SO₂), which is an excellent leaving group in nucleophilic substitution reactions.

Physicochemical Properties

The following table summarizes the key quantitative data for Methyl this compound.

| Property | Value |

| CAS Number | 80-48-8 |

| Molecular Formula | C₈H₁₀O₃S |

| Molecular Weight | 186.23 g/mol |

| Appearance | White to slightly yellow low melting solid or liquid |

| Melting Point | 25-29 °C |

| Boiling Point | 292 °C at 760 mmHg; 144-145 °C at 5 mmHg |

| Density | 1.234 g/mL at 25 °C |

| Solubility | Soluble in ethanol, ether, benzene, chloroform, and methanol (B129727). Insoluble in water. |

| Refractive Index | 1.5172 (at 20 °C) |

| Vapor Pressure | 1 mmHg at 20 °C |

Experimental Protocols

Methyl this compound is a widely used methylating agent in organic synthesis.[3] Below is a detailed experimental protocol for its synthesis.

Synthesis of Methyl this compound

This protocol is adapted from a well-established method for the esterification of p-toluenesulfonyl chloride.

Materials:

-

p-Toluenesulfonyl chloride

-

Methanol (90-95%)

-

Sodium hydroxide (B78521) (25% aqueous solution)

-

Benzene (for extraction)

-

Potassium carbonate (5% aqueous solution)

-

Water

-

Round-bottomed flask

-

Mechanical stirrer

-

Separatory funnel

-

Ice-salt bath

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and placed in an ice-salt bath, add 1 kg of 90-95% methanol.

-

Addition of Reactant: While stirring, add 1 kg of powdered, pure p-toluenesulfonyl chloride to the methanol.

-

Base Addition: From a separatory funnel, slowly add 840 g of a 25% sodium hydroxide solution dropwise. Maintain the reaction temperature between 23-27 °C for optimal results.

-

Neutralization and Separation: After the addition of the sodium hydroxide solution is complete, test the reaction mixture with litmus (B1172312) paper. If it is not alkaline, add more sodium hydroxide solution until a neutral pH is achieved. Allow the mixture to stand for several hours, during which the ester will separate as a lower layer.

-

Work-up:

-

Siphon off the upper methanol layer.

-

Wash the remaining ester with water to remove any residual salt.

-

If an iron stirrer was used, wash with 5% hydrochloric acid to remove any iron contaminants.

-

Subsequently, wash the ester with a 5% sodium carbonate solution followed by a final wash with water.

-

-

Extraction and Drying: The upper layer from the initial separation can be extracted with benzene. The benzene extract is then combined with the lower ester layer. This combined organic phase is washed sequentially with water and a 5% potassium carbonate solution. The organic layer is then dried.

-

Purification: The final product is purified by distillation under reduced pressure.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Methyl this compound.

Caption: Workflow for the synthesis of Methyl this compound.

References

The Tosylate Functional Group: A Comprehensive Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tosylate (p-toluenesulfonate) group is a cornerstone of modern organic synthesis, prized for its exceptional ability to function as a leaving group in nucleophilic substitution and elimination reactions, and as a robust protecting group for alcohols and amines. Derived from p-toluenesulfonic acid, this functional group transforms a poorly reactive hydroxyl or amino group into a highly versatile intermediate, amenable to a wide array of chemical transformations. This guide provides an in-depth analysis of the tosylate functional group, including its structure, properties, preparation, and diverse applications. Detailed experimental protocols for key transformations, quantitative data for spectroscopic and reactivity comparisons, and mechanistic diagrams are presented to serve as a practical resource for professionals in research and development.

Introduction to the Tosylate Functional Group

The tosyl group (abbreviated as Ts or Tos) is chemically a p-toluenesulfonyl group, with the structure CH₃C₆H₄SO₂–. When attached to an oxygen atom, it forms a tosylate ester (–OTs), and to a nitrogen atom, a tosylamide (–NTs₂ or –NHTs). The utility of the tosylate group stems from the fact that the corresponding tosylate anion (CH₃C₆H₄SO₃⁻) is a very stable, weakly basic species, making it an excellent leaving group.[1][2] This stability is attributed to the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[2]

The conversion of an alcohol to a tosylate is a pivotal transformation in organic synthesis. Alcohols are generally poor substrates for nucleophilic substitution reactions because the hydroxide (B78521) ion (OH⁻) is a strong base and thus a poor leaving group.[3] Tosylation converts the hydroxyl group into a tosylate ester, which is an excellent leaving group, often compared to or even exceeding the reactivity of halides in Sₙ2 reactions.[2][3] A key advantage of this two-step sequence (alcohol → tosylate → substitution) is the high degree of stereochemical control it offers. The formation of the tosylate from a chiral alcohol proceeds with retention of configuration at the stereocenter, as the C-O bond of the alcohol is not broken.[3] A subsequent Sₙ2 reaction then proceeds with the expected inversion of configuration.

Structure and Properties

The tosylate functional group's properties are a direct consequence of its structure. The sulfonyl group is tetrahedral, and the bond lengths and angles are influenced by the electronic effects of the aromatic ring and the alkyl/aryl group it is attached to.

Spectroscopic Properties

The presence of a tosylate group in a molecule can be readily identified through various spectroscopic techniques.

Infrared (IR) Spectroscopy: Tosylates exhibit characteristic strong absorption bands in the IR spectrum. These are primarily due to the asymmetric and symmetric stretching vibrations of the S=O bonds.

Table 1: Characteristic IR Absorption Bands for Tosylates

| Vibration | Wavenumber (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | 1350 - 1370 | Strong |

| Symmetric SO₂ Stretch | 1170 - 1190 | Strong |

| S-O-C Stretch | 900 - 1000 | Strong |

| Aromatic C=C Stretch | ~1600 | Medium |

Data compiled from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The tolyl group gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The protons on the aromatic ring typically appear as two doublets in the aromatic region, a result of the para-substitution pattern. The methyl group protons appear as a singlet in the upfield region. The protons and carbons of the alkyl group attached to the tosylate oxygen are deshielded due to the electron-withdrawing nature of the tosylate group.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for an Ethyl Tosylate (CH₃C₆H₄SO₃CH₂CH₃) in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H (ortho to SO₂) | ~7.8 (d) | ~145 (q) |

| Aromatic-H (ortho to CH₃) | ~7.3 (d) | ~130 (d) |

| Aromatic-C (ipso to SO₂) | - | ~133 (q) |

| Aromatic-C (ipso to CH₃) | - | ~128 (d) |

| Ar-CH₃ | ~2.4 (s) | ~22 (q) |

| O-CH₂- | ~4.1 (q) | ~68 (t) |

| -CH₃ | ~1.3 (t) | ~15 (q) |

Note: Chemical shifts are approximate and can vary depending on the solvent and the rest of the molecular structure.[4][5][6][7][8][9][10][11]

The Tosylate as an Excellent Leaving Group

The efficacy of a leaving group is inversely related to its basicity. The conjugate acid of the tosylate anion, p-toluenesulfonic acid (p-TsOH), is a strong acid with a pKa of approximately -2.8.[2] This indicates that the tosylate anion is a very weak base and, consequently, a highly stable leaving group.

In Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

Alkyl tosylates are versatile substrates for both Sₙ1 and Sₙ2 reactions.[3] Primary and secondary tosylates readily undergo Sₙ2 reactions with a wide range of nucleophiles, leading to the formation of new carbon-nucleophile bonds with inversion of stereochemistry.[3] Tertiary tosylates, due to steric hindrance, tend to react via the Sₙ1 mechanism, involving the formation of a carbocation intermediate.

The workflow for a typical Sₙ2 reaction involving a tosylate is depicted below.

The mechanism for the Sₙ2 displacement of a tosylate is a concerted process.

Table 3: Comparison of Leaving Group Ability

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Rate (vs. Mesylate) |

| Tosylate (OTs) | p-Toluenesulfonic acid | -2.8 | 0.70 |

| Mesylate (OMs) | Methanesulfonic acid | -1.9 | 1.00 |

| Triflate (OTf) | Triflic acid | -14 | ~10⁴ - 10⁵ |

| Bromide (Br) | Hydrobromic acid | -9 | Varies |

| Chloride (Cl) | Hydrochloric acid | -7 | Varies |

Data compiled from multiple sources. Relative rates are context-dependent.[3]

In Elimination Reactions (E2)

Alkyl tosylates are also excellent substrates for E2 elimination reactions when treated with a strong, non-nucleophilic base.[12][13] The stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the β-hydrogen and the tosylate leaving group.[14] In cyclohexane (B81311) systems, this translates to a trans-diaxial orientation of these two groups, which can dictate the regioselectivity of the elimination.[14]

The Tosyl Group as a Protecting Group

In multi-step syntheses, it is often necessary to protect a reactive functional group to prevent it from undergoing undesired reactions. The tosyl group is an effective protecting group for both alcohols and amines.

Protection of Alcohols

Alcohols can be converted to their corresponding tosylates to mask their nucleophilicity and acidity.[15] The tosylate group is stable to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as acidic and basic conditions that do not promote substitution or elimination. Deprotection can be achieved reductively, for example, using sodium naphthalenide or samarium(II) iodide.

Protection of Amines

Primary and secondary amines react with tosyl chloride to form stable tosylamides.[15] The resulting sulfonamide is significantly less nucleophilic and basic than the parent amine. The N-H proton of a primary tosylamide is acidic and can be removed by a base, allowing for N-alkylation. The deprotection of tosylamides can be challenging but is often accomplished using strong acids like HBr in acetic acid or under reductive conditions.[1][15][16]

Experimental Protocols

The following are representative experimental protocols for the preparation and reaction of tosylates.

Protocol 1: Tosylation of a Primary Alcohol (e.g., n-Butanol)

Objective: To synthesize n-butyl tosylate from n-butanol.

Materials:

-

n-Butanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (B92270) or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve n-butanol (1.0 eq) in anhydrous DCM (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add pyridine or TEA (1.5 eq).

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude n-butyl tosylate.

-

Purify the product by column chromatography or distillation if necessary.[17]

Protocol 2: Sₙ2 Reaction of an Alkyl Tosylate with Sodium Azide (B81097)

Objective: To synthesize an alkyl azide from an alkyl tosylate via an Sₙ2 reaction.

Materials:

-

Alkyl tosylate (e.g., n-butyl tosylate)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the alkyl tosylate (1.0 eq) in anhydrous DMF.

-

To the stirred solution, carefully add sodium azide (1.5 eq).

-

Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the filtrate under reduced pressure to obtain the crude alkyl azide.

-

Safety Note: Sodium azide is highly toxic. Low molecular weight organic azides are potentially explosive and should be handled with extreme caution behind a blast shield.[17]

Protocol 3: E2 Elimination of a Cyclohexyl Tosylate

Objective: To synthesize cyclohexene (B86901) from cyclohexyl tosylate via an E2 elimination.

Materials:

-

Cyclohexyl tosylate

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol, anhydrous

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve cyclohexyl tosylate (1.0 eq) in anhydrous tert-butanol.

-

Add potassium tert-butoxide (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC or GC.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully distill the diethyl ether and the cyclohexene product.

Protocol 4: Deprotection of an N-Tosylamine with HBr

Objective: To deprotect an N-tosylamine to the corresponding amine.

Materials:

-

N-Tosylamine

-

33% HBr in acetic acid

-

Diethyl ether

-

Aqueous NaOH solution

Procedure:

-

In a round-bottom flask, dissolve the N-tosylamine (1.0 eq) in 33% HBr in acetic acid.

-

Heat the mixture to 70-100 °C and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Basify the aqueous solution by the slow addition of a cold, concentrated NaOH solution until the pH is > 10.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the crude amine.

-

Purify the product by column chromatography or distillation if necessary.[1]

Conclusion

The tosylate functional group is an indispensable tool in the arsenal (B13267) of the modern organic chemist. Its ability to transform a poor leaving group into an excellent one with stereochemical fidelity provides a reliable and versatile strategy for a vast number of synthetic transformations. Furthermore, its utility as a protecting group for alcohols and amines underscores its importance in the synthesis of complex molecules. A thorough understanding of the properties, reactivity, and handling of tosylates, as outlined in this guide, is essential for researchers, scientists, and drug development professionals seeking to design and execute efficient and elegant synthetic routes.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. Khan Academy [khanacademy.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 16. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of Methyl 4-Methylbenzenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 4-methylbenzenesulfonate (also known as methyl tosylate) in various organic solvents. This information is critical for its application in organic synthesis, pharmaceutical development, and other chemical processes where it is used as a methylating agent, catalyst, or intermediate.

Introduction to Methyl this compound

Methyl this compound (CAS No. 80-48-8) is a sulfonate ester with the chemical formula C₈H₁₀O₃S.[1] It is a white to slightly yellow solid or liquid at room temperature, and it is known to be hygroscopic.[2][3][4] In the pharmaceutical and chemical industries, it is a versatile reagent, but its effective use is highly dependent on its solubility in different solvent systems.[3][5]

Qualitative Solubility Profile

Methyl this compound is generally characterized by its good solubility in a range of common organic solvents. This is attributed to the presence of both a polar sulfonate group and nonpolar aromatic and methyl groups, allowing for favorable interactions with various solvent types. Multiple sources confirm its solubility profile as follows:

-

Very Soluble in: Alcohol, Benzene, Chloroform, Ether.[6]

Quantitative Solubility Data

Despite extensive literature searches, publicly available quantitative solubility data for methyl this compound in a range of organic solvents is scarce. To facilitate comparison and for illustrative purposes, the following table presents a hypothetical set of solubility data. Note: These values are representative and should be experimentally verified for any practical application.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | ~5-10 | ~0.27-0.54 |

| Ethanol | 25 | > 20 | > 1.07 |

| Acetone | 25 | > 20 | > 1.07 |

| Ethyl Acetate | 25 | ~15-20 | ~0.81-1.07 |

| Dichloromethane | 25 | > 20 | > 1.07 |

| Chloroform | 25 | > 20 | > 1.07 |

| Benzene | 25 | > 20 | > 1.07 |

| Diethyl Ether | 25 | > 20 | > 1.07 |

| Hexane | 25 | < 1 | < 0.05 |

| Water | 25 | < 0.1 | < 0.005 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of methyl this compound, based on the reliable shake-flask method.

1. Materials and Equipment:

-

Methyl this compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of methyl this compound to a series of glass vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of methyl this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water is often a good starting point.[10]

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Back-calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

3. Data Analysis and Reporting:

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

It is crucial to report the temperature at which the solubility was determined.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the underlying principle of solubility.

References

- 1. Benzenesulfonic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. Methyl p-toluenesulfonate CAS#: 80-48-8 [m.chemicalbook.com]

- 5. cq-pengsheng.com [cq-pengsheng.com]

- 6. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. lookchem.com [lookchem.com]

- 9. Methyl p-toluenesulfonate, 98% | Fisher Scientific [fishersci.ca]

- 10. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Synthesis: A Technical Guide to the History, Discovery, and Application of Toluenesulfonates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and multifaceted applications of toluenesulfonates, commonly known as tosylates. From their origins in the rich landscape of 19th-century coal tar chemistry to their indispensable role in modern organic synthesis and drug development, tosylates have become a cornerstone for chemists. This document provides a comprehensive overview of their synthesis, characterization, and pivotal function as both protecting groups and exceptional leaving groups, with a particular focus on their application in the pharmaceutical industry.

A Historical Perspective: From Coal Tar to a Nobel Pursuit

The story of toluenesulfonates is intrinsically linked to the rise of organic chemistry in the 19th century, a period dominated by the exploration of coal tar as a source of novel organic compounds. While a singular "discovery" of p-toluenesulfonic acid is not attributed to one individual, its roots can be traced back to the burgeoning field of aromatic chemistry.

A significant early milestone emerged from the laboratory of Ira Remsen at Johns Hopkins University. In 1879, while investigating the oxidation of o-toluenesulfonamide, a coal tar derivative, his student Constantin Fahlberg accidentally discovered saccharin (B28170), an artificial sweetener.[1][2] This discovery, born from the study of toluenesulfonamides, highlighted the growing importance and synthetic potential of this class of compounds. Remsen, a prominent American chemist, was instrumental in establishing organic chemistry research and education in the United States, drawing heavily from the rigorous German university system where he had trained.[1][3][4][5]

The formal nomenclature for the p-toluenesulfonyl group, abbreviated as "tosyl" or "Ts," was proposed much later by German chemists Kurt Hess and Robert Pfleger in 1933, modeled after the "trityl" group.[6] This standardization underscored the group's increasing utility and recognition within the chemical community.

The Chemistry of Toluenesulfonates: Synthesis and Properties

Toluenesulfonates are derivatives of p-toluenesulfonic acid (TsOH), a strong, non-oxidizing organic acid that is solid and therefore convenient to handle.[7][8] The tosyl group (CH₃C₆H₄SO₂–) is the key functional moiety, and its derivatives, primarily tosylates (esters, R-OTs) and tosylamides (amides, R-NHTs), are of immense synthetic importance.

Synthesis of p-Toluenesulfonic Acid and its Derivatives

The industrial preparation of p-toluenesulfonic acid involves the sulfonation of toluene (B28343) with concentrated sulfuric acid.[7] This electrophilic aromatic substitution reaction typically yields a mixture of ortho and para isomers, with the para isomer being the major product.

The most synthetically useful derivative is p-toluenesulfonyl chloride (TsCl), which is the primary reagent for introducing the tosyl group. TsCl is produced as a byproduct in the synthesis of saccharin and can also be prepared by the chlorosulfonation of toluene.[9]

The Tosylate Group: An Excellent Leaving Group

The paramount importance of tosylates in organic synthesis stems from their exceptional ability to act as a leaving group in nucleophilic substitution (SN2) and elimination reactions.[6][7][10][11][12] Alcohols, which are poor leaving groups due to the strong basicity of the hydroxide (B78521) ion (OH⁻), can be readily converted to tosylates. The resulting tosylate anion (TsO⁻) is a very weak base and therefore an excellent leaving group, a property attributed to the resonance stabilization of the negative charge across the sulfonyl group.[10][12]

This conversion allows for the facile displacement of the tosylate by a wide range of nucleophiles with inversion of stereochemistry, a cornerstone of stereocontrolled synthesis.

Quantitative Data: A Comparative Look at Tosylation Reactions

The efficiency of tosylation reactions can vary depending on the substrate and the chosen methodology. The following tables summarize representative quantitative data for the synthesis of various tosylates.

| Substrate | Reagents | Solvent | Yield (%) | Reference |

| 1-Decanol | p-TsOH, ZrCl₄ | CH₂Cl₂ | 81 | [10] |

| Benzyl Alcohol | TsCl, TEA, DMAP | CH₂Cl₂ | 53 | [13] |

| p-Nitrobenzyl Alcohol | TsCl, TEA, DMAP | CH₂Cl₂ | 52 | [13] |

| l-Menthol | TsCl, NaH | THF | 42 | [14] |

| l-Borneol | TsCl, NaH | THF | 57 | [14] |

| Pentaerythritol | TsCl, Pyridine (B92270) | Pyridine | 68 (Hexa-tosylate) | [15] |

| 1,4-Butanediol | TsCl, TEA | CH₂Cl₂ | Not Specified | [15] |

Table 1: Yields for the Synthesis of Various Tosylates.

| Compound | Melting Point (°C) | Boiling Point (°C) | Reference |

| p-Toluenesulfonic acid monohydrate | 105-107 | 140 (at 20 mmHg) | |

| p-Toluenesulfonyl chloride | 69-71 | 146 (at 15 mmHg) | [16] |

| Methyl tosylate | 28-29 | 292 | [17] |

Table 2: Physical Properties of Key Toluenesulfonate Compounds.

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis of toluenesulfonates.

Preparation of p-Toluenesulfonic Acid Monohydrate

Materials:

-

Toluene

-

Concentrated Sulfuric Acid

-

Dean-Stark apparatus

-

Hydrochloric acid (gas)

-

Sodium hydroxide (pellets)

Procedure:

-

p-Toluenesulfonic acid monohydrate is prepared by the sulfonation of toluene with concentrated sulfuric acid using a Dean-Stark apparatus for the continuous removal of water.[7]

-

The reaction mixture is worked up by forming the monohydrate and subsequent recrystallization.[7]

-

The crude product is dissolved in a minimal amount of water, which is then saturated with gaseous HCl to precipitate the product upon cooling.[7]

-

The crystallized product is dried over sodium hydroxide and sulfuric acid to remove residual water and HCl.[7]

-

The typical yield is approximately 57.6% based on sulfuric acid, with a melting point of 99-103°C.[7]

General Procedure for the Tosylation of an Alcohol

Materials:

-

Alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (B128534) (TEA)

-

Water

-

Brine solution

-

Sodium sulfate

Procedure:

-

To a solution of the alcohol (1 equivalent) in dry dichloromethane (10 volumes) at 0°C, add pyridine or triethylamine (1.5 equivalents).[18]

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) and stir the mixture at 0°C for 4 hours. If the reaction does not proceed, allow it to warm to room temperature and stir for an additional 2 hours.[18]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired tosylate.[18]

Toluenesulfonates in Drug Development: A Modern Imperative

The unique properties of the tosylate group have made it an invaluable tool in the synthesis of pharmaceuticals. Its role extends from a transient protecting group to an integral part of the final active pharmaceutical ingredient (API).

Tosylates as Protecting Groups

In multi-step syntheses, the hydroxyl and amino groups often require protection to prevent unwanted side reactions. The tosyl group serves as an effective protecting group for amines.[6] It is stable under a variety of reaction conditions and can be removed when necessary.

Tosylates in Active Pharmaceutical Ingredients

In many modern drugs, the tosylate group is present as a counter-ion in the final salt form of the API. This is often done to improve the drug's solubility, stability, and bioavailability.

Examples of Tosylate-Containing Drugs:

-

Lapatinib Ditosylate (Tykerb®): An orally active dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[19][20][21] It interrupts the HER2/neu and epidermal growth factor receptor (EGFR) signaling pathways.[20][21] The ditosylate salt form enhances the drug's properties for oral administration.[19]

-

Tosufloxacin Tosilate (Ozex®, TFLX): A broad-spectrum fluoroquinolone antibiotic.[18] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[18]

-

Glycopyrronium Tosilate (Qbrexza®): An anticholinergic agent used to treat excessive underarm sweating (primary axillary hyperhidrosis).[22] It works by blocking muscarinic acetylcholine (B1216132) receptors.[22]

-

Sunitinib Malate (Sutent®): Although not a tosylate, it is a multi-targeted receptor tyrosine kinase inhibitor, and its development is representative of the class of kinase inhibitors where tosylate salts are often employed.[8][23][24][25]

-

Pazopanib Hydrochloride (Votrient®): A multi-tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[26][27][28][29][30]

The sulfonyl group in these and other drugs can also play a direct role in drug-receptor interactions, often through hydrogen bonding with active site residues of biological targets.[31]

Visualizing the Chemistry: Signaling Pathways and Workflows

The following diagrams, rendered in DOT language for Graphviz, illustrate key processes involving toluenesulfonates.

Experimental Workflow: Tosylation of an Alcohol```dot

Caption: The mechanism of action of Lapatinib in inhibiting EGFR and HER2 signaling pathways.

Conclusion

From their serendipitous origins in the study of coal tar derivatives to their current status as indispensable reagents in organic synthesis and key components of life-saving pharmaceuticals, toluenesulfonates have had a profound impact on chemical and biomedical sciences. Their predictable reactivity, ease of handling, and versatility make them a powerful tool for researchers, scientists, and drug development professionals. A thorough understanding of their history, synthesis, and mechanisms of action is crucial for leveraging their full potential in the creation of novel therapeutics and the advancement of chemical synthesis.

References

- 1. Ira Remsen - Wikipedia [en.wikipedia.org]

- 2. album-online.com [album-online.com]

- 3. britannica.com [britannica.com]

- 4. highdesertbotanicals.com [highdesertbotanicals.com]

- 5. Ira Remsen [chemistry.msu.edu]

- 6. Tosyl group - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cancercareontario.ca [cancercareontario.ca]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 13. mdpi.com [mdpi.com]

- 14. nesacs.org [nesacs.org]

- 15. benchchem.com [benchchem.com]

- 16. wpage.unina.it [wpage.unina.it]

- 17. sciencemadness.org [sciencemadness.org]

- 18. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]

- 19. benchchem.com [benchchem.com]

- 20. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 21. Lapatinib - Wikipedia [en.wikipedia.org]

- 22. What is the mechanism of Glycopyrronium Tosilate Hydrate? [synapse.patsnap.com]

- 23. Sutent (sunitinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 24. cancerresearchuk.org [cancerresearchuk.org]

- 25. Sunitinib - Wikipedia [en.wikipedia.org]

- 26. Pazopanib Hydrochloride | C21H24ClN7O2S | CID 11525740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Facebook [cancer.gov]

- 28. Pazopanib - Wikipedia [en.wikipedia.org]

- 29. Pazopanib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 30. accessdata.fda.gov [accessdata.fda.gov]

- 31. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Methylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-methylbenzenesulfonate and its common forms, including p-toluenesulfonic acid, sodium this compound, and methyl this compound. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the information in a clear, structured format to aid in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for p-toluenesulfonic acid, sodium this compound, and methyl this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| p-Toluenesulfonic acid | DMSO-d6 | 7.51 | d, J = 7.9 Hz | 2H | H-2, H-6 (aromatic) |

| 7.14 | d, J = 7.8 Hz | 2H | H-3, H-5 (aromatic) | ||

| 2.27 | s | 3H | -CH₃ | ||

| Sodium this compound | D₂O | 7.65 | d | 2H | H-2, H-6 (aromatic) |

| 7.35 | d | 2H | H-3, H-5 (aromatic) | ||

| 2.35 | s | 3H | -CH₃ | ||

| Methyl this compound | CDCl₃ | 7.78 | d, J = 8.3 Hz | 2H | H-2, H-6 (aromatic) |

| 7.35 | d, J = 8.1 Hz | 2H | H-3, H-5 (aromatic) | ||

| 3.89 | s | 3H | -OCH₃ | ||

| 2.44 | s | 3H | Ar-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| p-Toluenesulfonic acid | DMSO-d6 | 144.68 | C-4 (aromatic) |

| 139.04 | C-1 (aromatic) | ||

| 128.83 | C-3, C-5 (aromatic) | ||

| 125.95 | C-2, C-6 (aromatic) | ||

| 21.25 | -CH₃ | ||

| Methyl this compound | CDCl₃ | 144.8 | C-4 (aromatic) |

| 134.4 | C-1 (aromatic) | ||

| 129.8 | C-3, C-5 (aromatic) | ||

| 127.8 | C-2, C-6 (aromatic) | ||

| 55.7 | -OCH₃ | ||

| 21.6 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Compound | Sample Prep. | Wavenumber (cm⁻¹) | Intensity | Assignment |

| p-Toluenesulfonic acid | KBr Pellet | 3440-2400 | Broad, Strong | O-H stretch (sulfonic acid) |

| 1220-1120 | Strong | S=O stretch (asymmetric) | ||

| 1030-1010 | Strong | S=O stretch (symmetric) | ||

| 815 | Strong | C-H out-of-plane bend (p-disubstituted) | ||

| Sodium this compound | KBr Pellet | 1209 | Strong | S=O stretch (asymmetric) |

| 1124 | Strong | S=O stretch (symmetric) | ||

| 1032 | Strong | S-O stretch | ||

| 816 | Strong | C-H out-of-plane bend (p-disubstituted) | ||

| Methyl this compound | Liquid Film | 1358 | Strong | S=O stretch (asymmetric) |

| 1175 | Strong | S=O stretch (symmetric) | ||

| 960 | Strong | S-O-C stretch | ||

| 815 | Strong | C-H out-of-plane bend (p-disubstituted) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

| Compound | m/z | Relative Intensity (%) | Assignment |

| p-Toluenesulfonic acid | 172 | 40 | [M]⁺ |

| 155 | 5 | [M - OH]⁺ | |

| 91 | 100 | [C₇H₇]⁺ (tropylium ion) | |

| 65 | 30 | [C₅H₅]⁺ | |

| Methyl this compound | 186 | 35 | [M]⁺ |

| 155 | 10 | [M - OCH₃]⁺ | |

| 91 | 100 | [C₇H₇]⁺ (tropylium ion) | |

| 65 | 25 | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.[1] For quantitative measurements, an internal standard may be added.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube to a height of about 4-5 cm. Ensure no solid particles are transferred.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and match the probe for the appropriate nucleus (¹H or ¹³C). Lock the field frequency using the deuterium (B1214612) signal from the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters (¹H NMR):

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a 30° pulse angle.

-

Set the relaxation delay (d1) to at least 1-2 seconds (or 5 times the longest T1 for quantitative analysis).

-

Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Acquisition Parameters (¹³C NMR):

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a 30-45° pulse angle.

-

Employ proton decoupling to simplify the spectrum and enhance the signal (e.g., broadband decoupling).

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty KBr pellet holder in the sample compartment of the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the IR spectrum.

-

Data Acquisition: Set the spectral range (e.g., 4000-400 cm⁻¹). Select an appropriate resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 16-32) to obtain a good quality spectrum.

-

Data Processing: The software will automatically perform a Fourier transform of the interferogram to produce the IR spectrum. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile solids, a direct insertion probe (DIP) is commonly used. The sample is heated to produce gaseous molecules.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The resulting mass spectrum is a plot of the relative abundance of the ions versus their m/z ratio. The molecular ion peak ([M]⁺) and the fragmentation pattern are used to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Workflow and Data Interpretation

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between different techniques in elucidating the structure of a molecule like this compound.

Caption: Experimental workflow for spectroscopic analysis.

References

The Tosylate Group: A Cornerstone in Synthetic Chemistry and Drug Development

An In-depth Technical Guide to Understanding the Leaving Group Ability of Tosylates

For researchers, scientists, and professionals in drug development, the strategic manipulation of chemical reactions is paramount. Central to many synthetic transformations is the concept of the leaving group, a molecular fragment that detaches from a substrate. The efficacy of a leaving group is a critical determinant of reaction feasibility, rate, and pathway. Among the pantheon of leaving groups, the tosylate (p-toluenesulfonate, OTs) group stands out for its exceptional ability to facilitate nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive exploration of the core principles governing the leaving group ability of tosylates, supported by quantitative data, detailed experimental protocols, and logical visualizations.

The Foundation of a Superior Leaving Group

The propensity of a molecular fragment to depart is intrinsically linked to its stability as an independent species. An ideal leaving group is a weak base, meaning it is the conjugate base of a strong acid.[1][2] This principle is the cornerstone of the tosylate group's efficacy. The tosylate anion is the conjugate base of p-toluenesulfonic acid (TsOH), a strong organic acid.

The remarkable stability of the tosylate anion stems from the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[3][4] This charge distribution minimizes electron density on any single atom, rendering the anion exceptionally stable and, consequently, a very weak base.[3][5] This inherent stability is the primary reason why tosylates are such excellent leaving groups, often surpassing common leaving groups like halides in reactivity.[5]

Quantitative Comparison of Leaving Group Ability

The superiority of the tosylate group can be quantified by comparing the acidity (pKa) of its conjugate acid and the relative rates of reactions in which it participates as a leaving group. A lower pKa value for the conjugate acid corresponds to a more stable conjugate base and thus a better leaving group.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of SN2 Reaction (approx.) |

| Triflate (CF₃SO₃⁻) | Triflic Acid (CF₃SO₃H) | ~ -14 | Very High |

| Tosylate (CH₃C₆H₄SO₃⁻) | p-Toluenesulfonic Acid (TsOH) | ~ -2.8 | High |

| Mesylate (CH₃SO₃⁻) | Methanesulfonic Acid (MsOH) | ~ -1.9 | Moderate |

| Iodide (I⁻) | Hydroiodic Acid (HI) | ~ -10 | High |

| Bromide (Br⁻) | Hydrobromic Acid (HBr) | ~ -9 | Moderate |

| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | ~ -7 | Low |

| Fluoride (F⁻) | Hydrofluoric Acid (HF) | ~ 3.2 | Very Low |

| Hydroxide (HO⁻) | Water (H₂O) | ~ 15.7 | Extremely Low |

Note: pKa values and relative rates are approximate and can vary with substrate, solvent, and reaction conditions.

As the data illustrates, sulfonic acids like p-toluenesulfonic acid are significantly more acidic than hydrohalic acids (with the exception of HI), making their conjugate bases, the sulfonates, excellent leaving groups. While triflate is an even more reactive leaving group due to the powerful electron-withdrawing effect of the trifluoromethyl group, the tosylate group offers a compelling balance of high reactivity, operational stability (tosylates are often crystalline solids, making them easier to handle and purify than liquid alkyl halides), and cost-effectiveness.[5][6]

Experimental Determination of Leaving Group Ability

The relative leaving group ability of tosylates is typically determined experimentally by comparing the rates of nucleophilic substitution or elimination reactions. Solvolysis and competitive SN2 reactions are common methods employed for this purpose.

Experimental Protocol 1: Determination of Solvolysis Rate

Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. By measuring the rate of solvolysis for a substrate with a tosylate leaving group and comparing it to the rates of analogous substrates with other leaving groups under identical conditions, a quantitative comparison of their leaving group abilities can be established.

Objective: To determine the first-order rate constant for the solvolysis of an alkyl tosylate in a given solvent.

Materials:

-

Alkyl tosylate (e.g., 2-butyl tosylate)

-

Solvent (e.g., 50% aqueous trifluoroethanol)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Constant temperature bath

-

Analytical instrument for monitoring the reaction (e.g., HPLC, GC, or a pH meter to track the formation of TsOH)

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: A solution of the alkyl tosylate of a known concentration (e.g., 0.01 M) is prepared in the chosen solvent at the desired reaction temperature. The temperature should be precisely controlled using a constant temperature bath.

-

Reaction Monitoring: At timed intervals, aliquots of the reaction mixture are withdrawn and analyzed to determine the concentration of the remaining alkyl tosylate or the concentration of the product formed.

-

Using HPLC or GC: The aliquots are injected into the chromatograph to separate and quantify the reactant and product.

-

Using a pH meter: The formation of p-toluenesulfonic acid can be monitored by the change in pH of the solution. This method requires careful calibration.

-

-

Data Analysis: The concentration of the alkyl tosylate is plotted against time. For a first-order reaction, a plot of the natural logarithm of the reactant concentration (ln[Alkyl Tosylate]) versus time will yield a straight line.

-

Rate Constant Calculation: The slope of this line is equal to the negative of the first-order rate constant (-k).

Experimental Protocol 2: Comparative SN2 Reaction Rate Study

A competition experiment can be designed to directly compare the reactivity of an alkyl tosylate with an alkyl halide in an SN2 reaction.

Objective: To compare the relative SN2 reaction rates of an alkyl tosylate and an alkyl bromide with a common nucleophile.

Materials:

-

Alkyl tosylate (e.g., 1-butyl tosylate)

-

Alkyl bromide (e.g., 1-bromobutane)

-

Nucleophile (e.g., sodium iodide in acetone)

-

Acetone (B3395972) (solvent)

-

Internal standard for GC analysis (e.g., nonane)

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: Equimolar amounts of the alkyl tosylate and the alkyl bromide are dissolved in acetone. A known amount of an internal standard is added.

-

Initiation of the Reaction: A solution of sodium iodide in acetone (the nucleophile) is added to the mixture at a constant temperature. The amount of the nucleophile should be the limiting reagent.

-

Reaction Quenching and Analysis: At various time points, aliquots are taken from the reaction mixture and quenched (e.g., by dilution with a large volume of water). The organic components are then extracted with a suitable solvent (e.g., diethyl ether).

-

GC Analysis: The extracted organic layer is analyzed by gas chromatography. The relative peak areas of the unreacted alkyl tosylate, unreacted alkyl bromide, and the product (1-iodobutane), corrected by the internal standard, are used to determine the relative consumption of the two starting materials.

-

Data Interpretation: A faster decrease in the concentration of the alkyl tosylate compared to the alkyl bromide indicates that the tosylate is a better leaving group in this SN2 reaction.

Visualizing the Principles and Processes

Diagrams are invaluable tools for conceptualizing the abstract principles of chemical reactivity and experimental design.

Caption: Relationship between acid strength and leaving group ability.

The diagram above illustrates the fundamental principle: the strength of an acid dictates the weakness of its conjugate base, which in turn determines its effectiveness as a leaving group in nucleophilic substitution reactions.

Caption: Concerted SN2 reaction mechanism involving a tosylate.

This diagram shows the concerted, single-step mechanism of an SN2 reaction, highlighting the backside attack of the nucleophile and the simultaneous departure of the tosylate leaving group, leading to an inversion of stereochemistry at the carbon center.

Caption: General workflow for the use of tosylates in synthesis.

This workflow demonstrates the common and highly effective strategy of converting a poor leaving group (hydroxide in an alcohol) into an excellent leaving group (tosylate), thereby activating the substrate for subsequent nucleophilic substitution reactions. This two-step sequence is a cornerstone of modern organic synthesis.

Conclusion

The tosylate group's exceptional leaving group ability, rooted in the stability of the tosylate anion, makes it an indispensable tool in the arsenal (B13267) of the synthetic chemist. Its high reactivity, coupled with the practical advantages of handling solid derivatives, ensures its continued and widespread application in academic research, industrial synthesis, and the development of novel pharmaceuticals. A thorough understanding of the principles governing its function, supported by quantitative data and robust experimental methodologies, empowers researchers to strategically design and execute complex synthetic routes with greater efficiency and control.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. webassign.net [webassign.net]

- 3. Stereochemical studies. Part XLVI. The 2-alkylcyclohexyl tosylate solvolysis problem: the solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Solvolysis mechanisms. Kinetic solvent isotope effects for alkyl tosylates in acetic acid and acetic acid-d. [Benzyl, p methoxyneophyl, methyl, and 1-adamantyl p-toluenesulfonates] (Journal Article) | OSTI.GOV [osti.gov]

In-depth Technical Guide on the Theoretical Calculations of the Stability of the Tosylate Anion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-toluenesulfonate anion, commonly known as the tosylate anion (TsO⁻), is a crucial species in organic chemistry, primarily recognized for its excellent leaving group ability in nucleophilic substitution and elimination reactions. This property is a direct consequence of its inherent stability. This technical guide provides an in-depth analysis of the theoretical calculations performed to elucidate the stability of the tosylate anion, offering valuable insights for researchers, scientists, and professionals involved in drug development and chemical synthesis. The stability of the tosylate anion arises from a combination of resonance and inductive effects, which effectively delocalize the negative charge across the sulfonate group. Understanding the quantitative aspects of this stability is paramount for predicting reaction kinetics, designing novel synthetic routes, and developing new chemical entities.

Factors Contributing to the Stability of the Tosylate Anion

The remarkable stability of the tosylate anion is attributed to two primary electronic effects:

-

Resonance Effect: The negative charge on the oxygen atom can be delocalized across the three oxygen atoms of the sulfonate group through pπ-dπ bonding. This delocalization, depicted by multiple resonance structures, spreads the negative charge over a larger area, significantly stabilizing the anion.[1][2]

-

Inductive Effect: The highly electronegative oxygen atoms and the sulfur atom draw electron density away from the rest of the molecule through the sigma bonds. This electron-withdrawing inductive effect further helps to disperse the negative charge, contributing to the overall stability of the anion.

The combination of these effects makes the conjugate acid, p-toluenesulfonic acid, a strong acid with a pKa of approximately -2.8, comparable to that of sulfuric acid.[3] This low pKa value is a direct experimental measure of the high stability of its conjugate base, the tosylate anion.

Theoretical Calculations on the Tosylate Anion